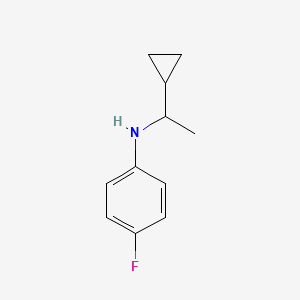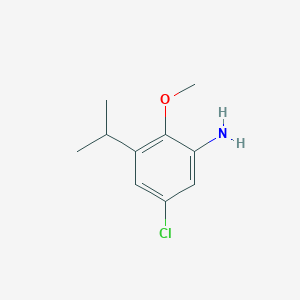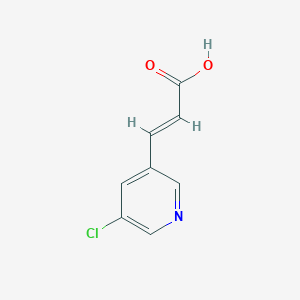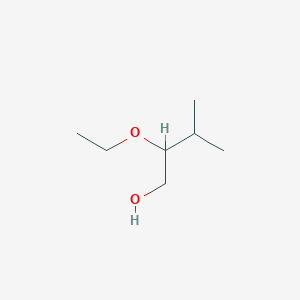amine](/img/structure/B13260906.png)
[1-(2-Chlorophenyl)ethyl](pentan-3-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a pentan-3-yl amine group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)ethylamine typically involves the reaction of 2-chlorophenylacetonitrile with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods: In industrial settings, the production of 1-(2-Chlorophenyl)ethylamine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced further to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new drugs .
Medicine: In medicine, 1-(2-Chlorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders and other medical conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)ethylamine
- 1-(2-Chlorophenyl)ethylamine
- 1-(2-Chlorophenyl)ethylamine
Comparison: Compared to its similar compounds, 1-(2-Chlorophenyl)ethylamine may exhibit unique properties due to the specific positioning of the pentan-3-yl group. This positioning can influence its reactivity, biological activity, and overall chemical behavior. The presence of the chlorophenyl group also adds to its distinct characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C13H20ClN/c1-4-11(5-2)15-10(3)12-8-6-7-9-13(12)14/h6-11,15H,4-5H2,1-3H3 |
InChI Key |
OBVDJDYBTAYTME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)
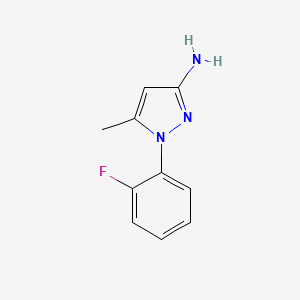
![4-[4-(Aminomethyl)phenyl]cyclohexan-1-one](/img/structure/B13260840.png)
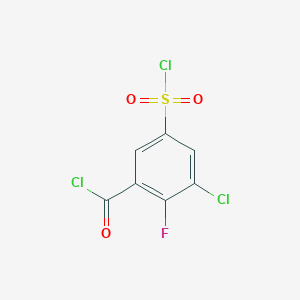

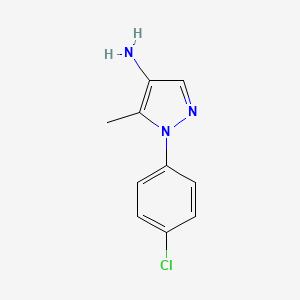
![n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13260884.png)

![2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13260895.png)
